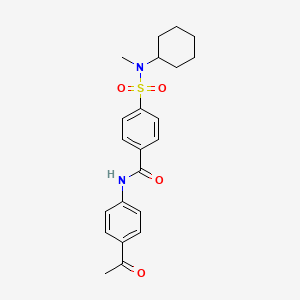![molecular formula C19H24ClNO3S B2731458 3-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine CAS No. 400078-20-8](/img/structure/B2731458.png)
3-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical with the molecular formula C19H24ClNO3S . It is available for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring substituted with isobutoxy and dimethyl groups, and a sulfonyl group attached to a 4-chloro-2,5-dimethylphenyl group .Applications De Recherche Scientifique
Chemiluminescence and Light Emitting Applications
Sulfonyl-substituted compounds have been studied for their chemiluminescent properties, offering potential applications in bioassays, imaging, and sensors. The synthesis and base-induced decomposition of sulfonyl-substituted dioxetanes demonstrate how sulfonyl groups influence the chemiluminescence, which could be relevant for developing sensitive and specific detection methods in biomedical research (Watanabe et al., 2010).
Crystal Structures and Hydrogen Bonding
The study of aminopyrimidine sulfonate/carboxylate interactions, revealing R22(8) motifs in crystal structures, highlights the role of sulfonyl and similar groups in forming hydrogen-bonded motifs. This research can inform the design of new materials and pharmaceuticals by understanding the structural roles of such substituents (Balasubramani et al., 2007).
Organic Synthesis and Functionalization
Sulfonyl-substituted compounds play a crucial role in organic synthesis, offering pathways for creating novel molecules with potential pharmaceutical applications. The lateral metalation and electrophilic quenching of isoxazoles, for example, illustrate the utility of sulfonyl groups in synthesizing thioalkyl derivatives, which could be fundamental in developing new therapeutic agents (Balasubramaniam et al., 1990).
Material Science and Fuel Cell Technology
In material science, sulfonyl-substituted compounds have been explored for their application in fuel cell technology. The synthesis of sulfonated block copolymers containing fluorenyl groups, for instance, indicates the potential of sulfonyl-containing polymers in enhancing the mechanical properties and proton conductivity of fuel cell membranes, offering a route to more efficient and durable fuel cell designs (Bae et al., 2009).
Antimicrobial Activity
The exploration of sulfonated compounds in antimicrobial activity research underscores their potential as the basis for developing new antimicrobial agents. Studies on novel sulfonyl-containing compounds could lead to the discovery of effective treatments against resistant microbial strains, addressing a critical need in public health (Nural et al., 2018).
Propriétés
IUPAC Name |
3-(4-chloro-2,5-dimethylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO3S/c1-11(2)10-24-19-18(14(5)7-15(6)21-19)25(22,23)17-9-12(3)16(20)8-13(17)4/h7-9,11H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRQHLZAJSBVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)OCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[4-(4-ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2731376.png)
![N-cyclopentyl-2-(2,4-dichlorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2731377.png)

![Cyclopentyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2731381.png)

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2731385.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2731386.png)
![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2731387.png)

![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2731389.png)



